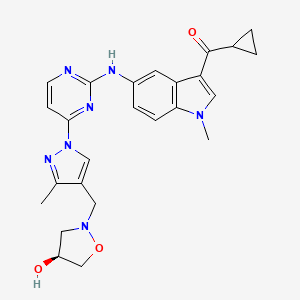
Cevidoplenib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevidoplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential anti-inflammatory and immunomodulating activities .
Synthesis Analysis
Cevidoplenib, also known as SKI-O-703, was developed as a novel selective Syk inhibitor . The synthesis process involved the creation of a new Syk inhibitor named SKI-O-592 and its orally bioavailable salt form, SKI-O-703 .Molecular Structure Analysis
The molecular formula of Cevidoplenib is C25H27N7O3 . It has a molecular weight of 473.53 . The exact mass is 473.22 .Chemical Reactions Analysis
Cevidoplenib, as a Syk inhibitor, plays a pivotal role in the activation of B cells and innate inflammatory cells by transducing immune receptor-triggered signals . It inhibits BCR-mediated survival, proliferation, and differentiation of B cells .Physical And Chemical Properties Analysis
Cevidoplenib is a solid substance . It has a solubility of 50 mg/mL in DMSO when ultrasonicated . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Aplicaciones Científicas De Investigación
Electronic Health Records for COVID-19 Research : The use of electronic health records (EHRs) in comparative effectiveness research (CER) on COVID-19 can generate real-world evidence for managing the disease. This includes information on drug and vaccine effectiveness and safety (Sarri et al., 2022).
Advancements in COVID-19 Research : A comprehensive report on scientific progress in understanding SARS-CoV-2 biology and therapeutics highlights the rapid development of potential vaccine candidates and therapeutic proposals, including drug repurposing (Mishra & Tripathi, 2020).
Blockchain in COVID-19 Medical Research : A blockchain-based platform for COVID-19 research supports efficient and privacy-preserving data sharing among hospitals and research institutions. This facilitates in-depth research on COVID-19 (Yu et al., 2021).
Comparative Effectiveness Research in Genomics : This research addresses the evidence gaps in genomics and precision medicine, highlighting the challenges and opportunities in generating evidence-based guidance for molecularly targeted therapies (Simonds et al., 2013).
Computational Drug Discovery for COVID-19 : This paper discusses a method for identifying potentially effective drugs for COVID-19 using tensor decomposition-based unsupervised feature extraction on gene expression profiles (Taguchi & Turki, 2020).
Building Evidence in Cancer Genomic Medicine : The study identifies approaches and challenges in using comparative effectiveness research to provide evidence-based guidance in cancer genomic medicine (Goddard et al., 2012).
Safety And Hazards
Direcciones Futuras
Cevidoplenib has been granted Orphan Drug designation by the FDA for the treatment of immune thrombocytopenia (ITP) in patients who have failed to respond or relapsed after prior therapy . Oscotec Inc., the company behind Cevidoplenib, is currently seeking partners for further development and global commercialization .
Propiedades
IUPAC Name |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZUBLQESBVOSH-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cevidoplenib | |
CAS RN |
1703788-21-9 |
Source


|
| Record name | Cevidoplenib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEVIDOPLENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


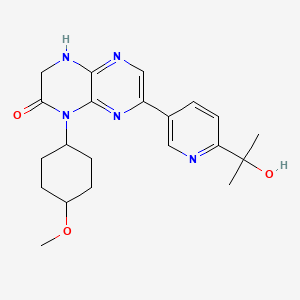
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)


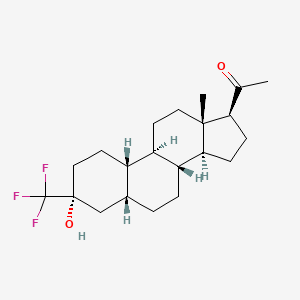
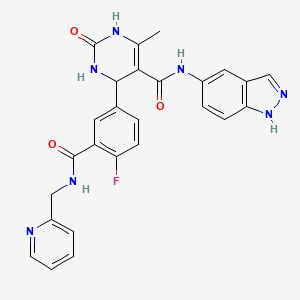

![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)
![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)
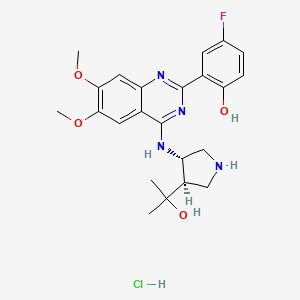
![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)